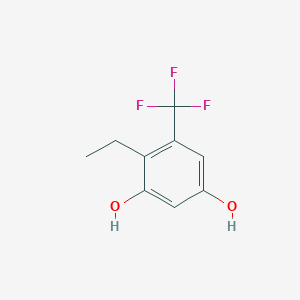

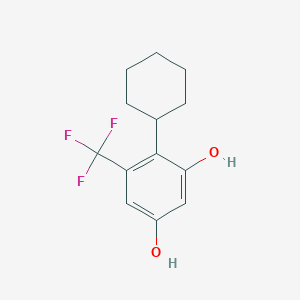

2-Ethyl-1,5-dihydroxy-3-trifluoromethyl-benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Resorcinol compound 27 is a derivative of resorcinol, which is a phenolic compound with the chemical formula C₆H₄(OH)₂. Resorcinol is one of three isomeric benzenediols, specifically the 1,3-isomer. It is a white solid that is readily soluble in water, alcohol, and ether. Resorcinol and its derivatives have been widely studied and utilized in various fields, including pharmaceuticals, rubber compounds, and polymers .

Preparation Methods

Resorcinol compound 27 can be synthesized through several methods. One common synthetic route involves the dialkylation of benzene with propylene to obtain 1,3-diisopropylbenzene. This intermediate is then subjected to oxidation and Hock rearrangement to yield resorcinol and acetone . Industrial production methods for resorcinol typically involve the sulfonation of benzene with fuming sulfuric acid, followed by fusion with caustic soda to produce benzenedisulfonic acid, which is then hydrolyzed to resorcinol .

Chemical Reactions Analysis

Resorcinol compound 27 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfuric acid, caustic soda, and various oxidizing agents. For example, resorcinol can be oxidized to form quinones, which are important intermediates in the synthesis of dyes and pharmaceuticals . Additionally, resorcinol can undergo acylation reactions to form esters and ethers, which are useful in the production of polymers and other industrial materials .

Scientific Research Applications

Resorcinol compound 27 has numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of various organic compounds, including dyes, pharmaceuticals, and polymers . In biology, resorcinol derivatives are studied for their antioxidant and prooxidant effects, which have implications for understanding oxidative stress and redox biology . In medicine, resorcinol is used in topical antiseptics and disinfectants for treating skin disorders such as acne, seborrheic dermatitis, and eczema . In industry, resorcinol-based adhesives and resins are used in the production of rubber compounds, wood composites, and plastics .

Mechanism of Action

The mechanism of action of resorcinol compound 27 involves its ability to act as an antioxidant and prooxidant. As an antioxidant, resorcinol donates electrons or hydrogen atoms to neutralize reactive oxygen species (ROS), thereby reducing oxidative stress . As a prooxidant, resorcinol can be oxidized to form quinones, which participate in redox cycling and generate ROS. This dual activity is important for its biological effects, including its use in treating skin disorders and its potential role in modulating oxidative stress pathways .

Comparison with Similar Compounds

Resorcinol compound 27 can be compared with other similar compounds, such as catechol (1,2-dihydroxybenzene) and hydroquinone (1,4-dihydroxybenzene). While all three compounds are isomeric benzenediols, resorcinol is unique in its 1,3-dihydroxybenzene structure, which imparts different chemical and biological properties . For example, resorcinol is more soluble in water compared to catechol and hydroquinone, making it more suitable for certain applications . Additionally, resorcinol’s antioxidant and prooxidant activities are distinct from those of catechol and hydroquinone, which have different redox potentials and reactivity .

Properties

Molecular Formula |

C9H9F3O2 |

|---|---|

Molecular Weight |

206.16 g/mol |

IUPAC Name |

4-ethyl-5-(trifluoromethyl)benzene-1,3-diol |

InChI |

InChI=1S/C9H9F3O2/c1-2-6-7(9(10,11)12)3-5(13)4-8(6)14/h3-4,13-14H,2H2,1H3 |

InChI Key |

KNSOMAAWMTUOTF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1O)O)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

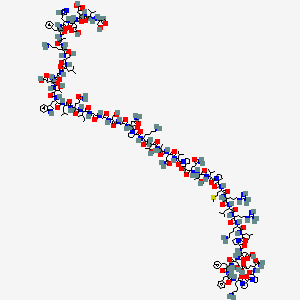

![[(3aR,4R,6E,9R,10Z,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10832119.png)

![N-methyl-2-[[5-methyl-2-[3-(methylsulfonylmethyl)anilino]pyrimidin-4-yl]amino]benzamide](/img/structure/B10832125.png)

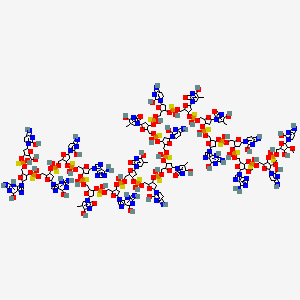

![5-[[9-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-9-oxononyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B10832141.png)

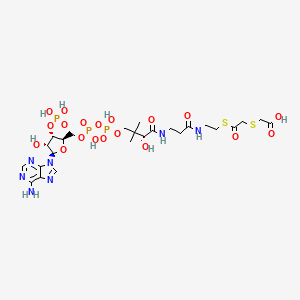

![2-amino-2-methyl-N-[1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide;3-[[2-[3-[2-[5-ethyl-6-(methylamino)pyridin-2-yl]ethyl]-2-oxopyrrolidin-1-yl]acetyl]amino]-3-pyridin-3-ylpropanoic acid](/img/structure/B10832166.png)

![[(3aR,4R,6E,9S,10Z,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10832177.png)

![2-acetyl-7-chlorobenzo[f][1]benzofuran-4,9-dione](/img/structure/B10832182.png)

![2-Acetyl-7-fluorobenzo[f][1]benzofuran-4,9-dione](/img/structure/B10832194.png)

![1-(Furan-2-yl)-3-[2-hydroxyethyl(propan-2-yl)amino]propan-1-one](/img/structure/B10832209.png)

![n-Imidazo[1,2-d][1,2,4]thiadiazol-3-yl-n-(6-{[(2-nitrophenyl)sulfonyl]amino}hexyl)glycine](/img/structure/B10832213.png)